An In-depth Technical Guide to the Crystal Structure Analysis of Barium Tungstate (BaWO₄)
An In-depth Technical Guide to the Crystal Structure Analysis of Barium Tungstate (BaWO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of barium tungstate (B81510) (BaWO₄), a material of significant interest in various scientific and technological fields, including as a host matrix for phosphors and in scintillator applications. This document outlines the fundamental crystallographic parameters, details common experimental protocols for its synthesis and analysis, and presents visualizations of its structure and the analytical workflow.
Core Crystal Structure Data
Barium tungstate, under ambient conditions, crystallizes in a tetragonal scheelite-type structure.[1] This structure is characterized by the space group I4₁/a (No. 88).[2][3][4] The crystal lattice consists of [WO₄]²⁻ tetrahedral units and Ba²⁺ ions coordinated by eight oxygen atoms.[5][6]
Table 1: Crystallographic Data for Barium Tungstate (BaWO₄)
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1][5] |
| Space Group | I4₁/a (No. 88) | [2][3][4] |
| Lattice Constant, a | 5.6148 Å - 5.67 Å | [2][6] |
| Lattice Constant, c | 12.721 Å - 12.74 Å | [2][6] |
| Unit Cell Volume | ~409.06 ų | [2] |
| Formula Units (Z) | 4 | [7] |
Table 2: Atomic Coordinates and Wyckoff Positions
| Atom | Wyckoff Position | x | y | z | Reference |
| Ba | 4b | 0.5 | 0 | 0.25 | [2] |
| W | 4a | 0 | 0.5 | 0.25 | [2] |
| O | 16f | 0.6255 | 0.7307 | 0.4214 | [2] |
Table 3: Key Interatomic Distances and Coordination
| Bond | Distance (Å) | Coordination | Reference |
| Ba-O | 2.76 - 2.83 | 8 (Dodecahedral) | [2][6] |
| W-O | ~1.79 - 1.823 | 4 (Tetrahedral) | [2][6] |
Under high pressure, BaWO₄ can undergo a phase transition to a monoclinic fergusonite-type structure.[1]
Experimental Protocols
The characterization of the BaWO₄ crystal structure predominantly relies on X-ray diffraction (XRD) analysis of synthesized powders or single crystals. The following sections detail common synthesis and analysis methodologies.
Several methods are employed for the synthesis of BaWO₄, each influencing the crystallinity, particle size, and morphology of the resulting material.[5]
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Co-precipitation Method: This is a facile and widely used technique.
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Precursors: Aqueous solutions of a soluble barium salt (e.g., Ba(NO₃)₂ or BaCl₂) and a soluble tungstate salt (e.g., Na₂WO₄).[8][9][10]
-
Procedure: The tungstate solution is added dropwise to the barium salt solution under constant stirring. A white precipitate of BaWO₄ forms immediately.
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Post-treatment: The precipitate is then centrifuged, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and subsequently dried.[10] Calcination at elevated temperatures (e.g., 800 °C) can be performed to improve crystallinity.[11]
-
-
Hydrothermal/Microwave-Hydrothermal Synthesis: This method allows for the formation of well-defined micro- or nanocrystals.
-
Procedure: The precursor solutions are mixed and sealed in a Teflon-lined autoclave. The autoclave is then heated to a specific temperature (e.g., 140 °C) for a set duration.[9] In the microwave-assisted variant, microwave radiation is used for rapid heating.
-
Product Recovery: The resulting powder is collected, washed, and dried as in the co-precipitation method.
-
Solid-State Reaction: This method involves the direct reaction of solid precursors at high temperatures.
-
Precursors: Stoichiometric amounts of BaCO₃ and WO₃ are intimately mixed.[5]
-
Procedure: The mixture is ground and then calcined at high temperatures (e.g., 800-1000 °C) for several hours to facilitate the solid-state diffusion and reaction to form BaWO₄.
-
XRD is the primary technique for determining the crystal structure of BaWO₄.
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Sample Preparation: The synthesized BaWO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
-
Data Collection: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).[13] Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.
-
Phase Identification: The positions and relative intensities of the diffraction peaks in the experimental pattern are compared with standard diffraction patterns from databases (e.g., JCPDS card No. 01-072-0746) to confirm the formation of the single-phase tetragonal scheelite structure of BaWO₄.[5]
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Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed.[14][15] This technique involves a least-squares refinement of a theoretical diffraction profile to match the experimental data.[14]
-
Software: Specialized software such as GSAS-II or FullProf is used for the refinement.[16][17]
-
Procedure:
-
An initial structural model is created using known crystallographic data for BaWO₄ (space group, approximate lattice parameters, and atomic positions).
-
The refinement process begins by fitting background, scale factor, and unit cell parameters.
-
Subsequently, profile parameters (peak shape, width) and atomic coordinates are refined iteratively until the calculated pattern shows a good fit to the observed data.
-
-
Figures of Merit: The quality of the refinement is assessed using agreement indices such as Rwp (weighted profile R-factor) and χ² (goodness of fit).
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Visualizations
The following diagrams illustrate the crystal structure of BaWO₄ and a typical experimental workflow for its analysis.
Figure 1: Schematic representation of the BaWO₄ crystal structure, highlighting the coordination polyhedra.
Figure 2: A typical workflow for the synthesis and structural characterization of BaWO₄.
References
- 1. ijcrt.org [ijcrt.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mp-1095315: BaWO4 (tetragonal, I4_1/amd, 141) [legacy.materialsproject.org]
- 13. Microwave Synthesis and Photoluminescence Properties of BaWO4 of Homogeneous Double Cone Structure [scirp.org]
- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 15. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Rietveld Refinement, Structural Characterization, and Methylene Blue Adsorption of the New Compound Ba0.54Na0.46Nb1.29W0.37O5 | MDPI [mdpi.com]
